molecular formula C12H18Cl2N2 B610496 RJR 2429 dihydrochloride CAS No. 1021418-53-0

RJR 2429 dihydrochloride

Cat. No. B610496
CAS RN: 1021418-53-0
M. Wt: 261.19
InChI Key: PIUNXHHZRIUBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RJR 2429 dihydrochloride is a drug that acts as an agonist at neural nicotinic acetylcholine receptors . It binds to both the α3β4 and the α4β2 subtypes . It is stronger than nicotine but weaker than epibatidine in most assays, and with high affinity for both α3β4 and α4β2 subtypes, as well as the less studied α1βγδ subtype .


Synthesis Analysis

The synthesis of this compound involves the creation of 2- (pyridin-3-yl)-1-azabicyclo [3.2.2]nonane, 2- (pyridin-3-yl)-1-azabicyclo [2.2.2]octane, and 2- (pyridin-3-yl)-1-azabicyclo [3.2.1]octane . These are a class of potent nicotinic acetylcholine receptor-ligands .


Molecular Structure Analysis

The empirical formula of this compound is C12H16N2 · 2HCl . Its molecular weight is 261.19 . The SMILES notation for the compound is [H]Cl. [H]Cl.C1 (C2=CN=CC=C2)N3CCC (CC3)C1 .


Chemical Reactions Analysis

This compound is a potent nAChR agonist that displays selectivity for α 4 β 2 (K = 1 nM) and α 1 βγδ subtypes . It induces dopamine release from striatal neurons (EC 50 = 2 nM) and inhibits ion flux in thalamic neurons (IC 50 = 154 nM) .


Physical And Chemical Properties Analysis

This compound is a white solid . It is soluble in water at a concentration of 5 mg/mL .

Scientific Research Applications

  • RJR 2429 dihydrochloride is extremely potent in activating human muscle nAChRs, with a noted efficacy and potency compared to nicotine (Bencherif et al., 1998). It binds with high affinity to the alpha 4 beta 2 receptor subtype and results in significant up-regulation of high-affinity nicotine binding sites.

  • The compound is a potent partial agonist at nAChRs mediating dopamine release from rat synaptosomal preparations. This suggests potential applications in neurological research and therapy (Smith & Dar, 2007).

  • This compound does not activate nAChRs present in rat thalamic preparations but is a potent inhibitor of this receptor subtype (Bencherif et al., 1998). This inhibitory action may be relevant for studying neural pathways and disorders related to nAChR activity.

Mechanism of Action

RJR 2429 dihydrochloride acts as an agonist at neural nicotinic acetylcholine receptors . It binds to both the α3β4 and the α4β2 subtypes . It is stronger than nicotine but weaker than epibatidine in most assays, and with high affinity for both α3β4 and α4β2 subtypes, as well as the less studied α1βγδ subtype .

Safety and Hazards

RJR 2429 dihydrochloride is for research use only . It is not for sale to patients . Synthetic products have potential research and development risk . In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

2-pyridin-3-yl-1-azabicyclo[2.2.2]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-11(9-13-5-1)12-8-10-3-6-14(12)7-4-10;;/h1-2,5,9-10,12H,3-4,6-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUNXHHZRIUBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1021418-53-0
Record name RJR-2429 dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR2U7BXS5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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